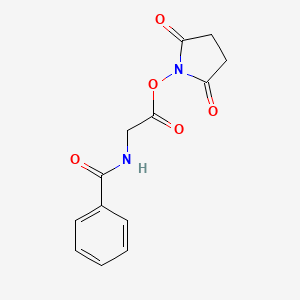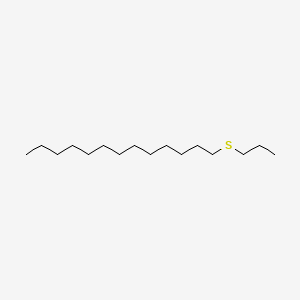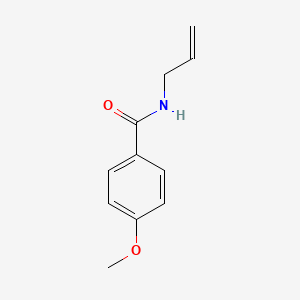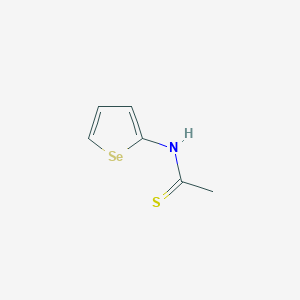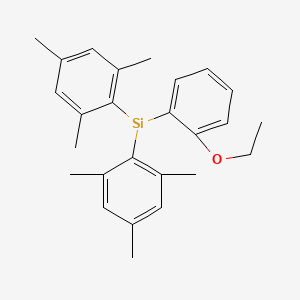
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with benzyl and methoxy substituents at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and methanol to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methoxy positions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA/RNA, acting as a groove binder, which may interfere with the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Shares the benzothiazine core but differs in the position and type of substituents.
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of a benzothiazine ring.
4-Methyl-6,7-dimethoxycoumarin: Features a coumarin ring with similar methoxy substituents
Uniqueness
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential for diverse chemical modifications and biological activities.
Eigenschaften
CAS-Nummer |
65448-26-2 |
|---|---|
Molekularformel |
C17H17NO2S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-benzyl-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H17NO2S/c1-19-14-9-13-11-18-17(8-12-6-4-3-5-7-12)21-16(13)10-15(14)20-2/h3-7,9-10H,8,11H2,1-2H3 |
InChI-Schlüssel |
BJUMGBVZHFERSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN=C(S2)CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


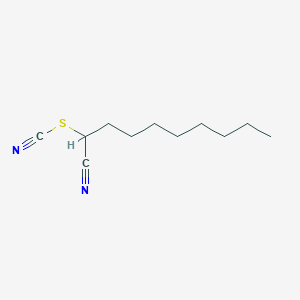
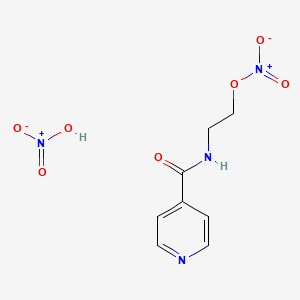
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
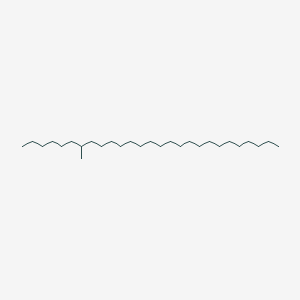

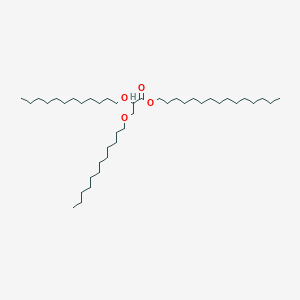
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
